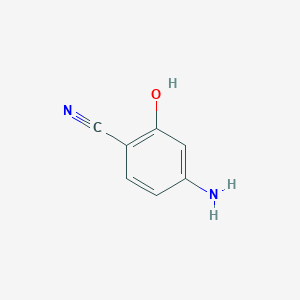

4-Amino-2-hydroxybenzonitrile

Vue d'ensemble

Description

“4-Amino-2-hydroxybenzonitrile” is an organic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 and is typically stored in a dark place under an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Amino-2-hydroxybenzonitrile” can be represented by the InChI code: 1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 . The compound belongs to a centrosymmetric space group P2 1/ c in a monoclinic crystal system .

Physical And Chemical Properties Analysis

“4-Amino-2-hydroxybenzonitrile” is a solid at room temperature . It has a density of 1.33 g/cm3 . The boiling point is predicted to be 376.2ºC at 760 mmHg .

Applications De Recherche Scientifique

Synthesis and Application in Enzyme Modification

4-Hydroxybenzonitrile, a related compound to 4-Amino-2-hydroxybenzonitrile, has been utilized in the synthesis of a bifunctional amidination reagent. This reagent has shown potential in modifying enzymes without significantly reducing their activities, as observed in enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase (Müller & Pfleiderer, 1978).

Role in Cancer Research

A study on a family of compounds, including 4-aminobenzonitrile, demonstrated significant cytotoxicity in breast and colorectal cancer-derived cell lines. This indicates a potential role of 4-aminobenzonitrile derivatives in cancer research and treatment, particularly in cases like triple-negative breast cancer and colorectal cancer (Pilon et al., 2020).

Applications in Neuroscience

In neuroscience, 4-aminobenzonitrile derivatives have been employed as potent agonists for serotonin receptors. An example is the 25CN-NBOH compound, which has been extensively used in various in vivo and in vitro studies to explore serotonin 2A receptor signaling (Kristensen et al., 2021).

Herbicide Resistance in Agriculture

In agricultural sciences, 4-hydroxybenzonitrile, a structurally similar compound, has been used in the development of herbicide resistance. By introducing a specific detoxification gene into plants, resistance to the herbicide bromoxynil was achieved, showcasing an innovative approach in crop protection (Stalker et al., 1988).

Vibrational Spectra and Molecular Structure Studies

4-Hydroxybenzonitrile, closely related to 4-Amino-2-hydroxybenzonitrile, has been studied for its vibrational spectra and molecular structure. These studies are crucial in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Binev, 2001).

Safety And Hazards

“4-Amino-2-hydroxybenzonitrile” is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propriétés

IUPAC Name |

4-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZNEHKRXXALJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxybenzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2627955.png)

![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2627956.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2627960.png)

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2627961.png)

![2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2627966.png)

![Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2627967.png)

![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2627971.png)

![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)